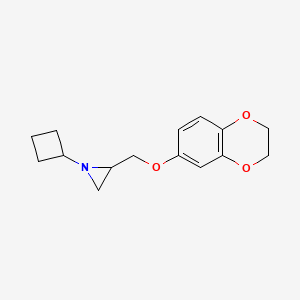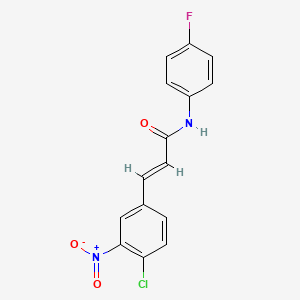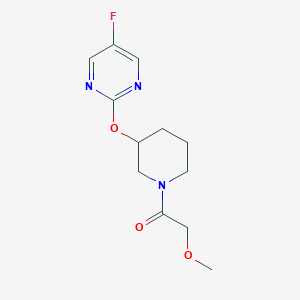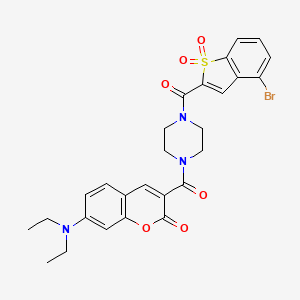
1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide is a compound that falls within the class of sulfonamide derivatives. Sulfonamides are known for their wide range of biological activities, including inhibition of carbonic anhydrase enzymes, which are critical for various physiological functions. Although the specific compound 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide is not directly mentioned in the provided papers, the related structures and activities of similar sulfonamide-containing compounds offer insights into its potential properties and applications.
Synthesis Analysis
The synthesis of sulfonamide derivatives can involve various strategies. For instance, 2-Aminophenyl-1H-pyrazole has been used as a removable directing group for copper-mediated C-H amidation and sulfonamidation, suggesting that similar methods could potentially be applied to synthesize the compound . Additionally, a Lewis base-catalyzed synthesis involving a 1,3-sulfonyl shift has been developed for highly substituted 4-sulfonyl-1H-pyrazoles, which could be relevant for synthesizing the cyclopropylmethyl variant .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group attached to a pyrazole ring. The pyrazole ring is a five-membered heterocycle containing nitrogen atoms, which can interact with biological targets such as enzymes. The presence of a cyclopropylmethyl group would likely influence the compound's conformation and, consequently, its biological activity .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions. For example, gold(I)-catalyzed intramolecular hydroamination and ring-opening reactions have been described for sulfonamide-substituted cyclopropylcarbinols, which could be relevant for the compound's reactivity . Additionally, the sulfonamide moiety itself is known to be a versatile functional group that can engage in different types of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can vary widely depending on their specific substituents. For example, the introduction of a cyclopropylmethyl group could affect the compound's solubility, stability, and overall reactivity. The presence of the sulfonamide group typically confers good solubility in polar solvents and the ability to form hydrogen bonds, which is important for their biological activity .
Relevant Case Studies
Several studies have explored the biological activities of sulfonamide derivatives. For instance, novel pyrazole-3,4-dicarboxamides bearing sulfonamide moieties have been synthesized and shown to inhibit human carbonic anhydrase isoenzymes, which could suggest similar potential for the compound . Additionally, sulfonamide derivatives have been evaluated for their anti-inflammatory and antimicrobial activities, indicating the therapeutic potential of these compounds . Metal complexes of pyrazole-based sulfonamides have also been synthesized and shown to have enhanced inhibitory activity on carbonic anhydrase isoenzymes compared to the free ligand .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c8-13(11,12)7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2,(H2,8,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIMBZAGEPTCBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3018793.png)

![Ethyl 3-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3018796.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3018800.png)
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3018803.png)

![N-[(1,2-dimethylindol-5-yl)methyl]butanamide](/img/structure/B3018805.png)
![1-(4-Methoxybenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3018808.png)
![(E)-methyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(2-(methylthio)ethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3018811.png)

![1-(7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B3018813.png)

![(2E)-7-chloro-2-[(2-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B3018815.png)